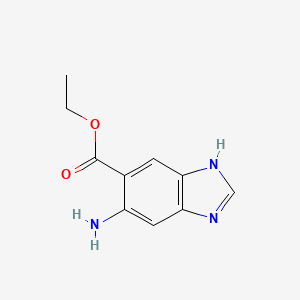

1h-Benzimidazole-5-carboxylic acid,6-amino-,ethyl ester

描述

1H-Benzimidazole-5-carboxylic acid,6-amino-,ethyl ester is a substituted benzimidazole derivative characterized by an ethyl ester group at position 5 and an amino group at position 6.

The synthesis of such compounds typically involves cyclization of 3,4-diaminobenzoic acid derivatives with aldehydes or ketones under acidic conditions, followed by esterification . For example, methyl esters of benzimidazole-5-carboxylic acids are synthesized via esterification of the carboxylic acid group using methanol and sulfuric acid .

属性

分子式 |

C10H11N3O2 |

|---|---|

分子量 |

205.21 g/mol |

IUPAC 名称 |

ethyl 6-amino-3H-benzimidazole-5-carboxylate |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)6-3-8-9(4-7(6)11)13-5-12-8/h3-5H,2,11H2,1H3,(H,12,13) |

InChI 键 |

ACQRNOQGBGDKLR-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=CC2=C(C=C1N)N=CN2 |

产品来源 |

United States |

准备方法

Cyclization to Form Benzimidazole Core

A common approach involves cyclization of substituted o-phenylenediamines with carboxylic acid derivatives or their activated forms. For example, 3-amino-4-methylamino benzoic acid hydrochloride can be reacted with chloroacetyl chloride in a polar aprotic solvent such as N,N-dimethylformamide at about 50 °C to induce cyclization, forming 2-methyl chloride-1-methyl-1H-benzimidazole-5-carboxylic acid intermediates.

This step involves:

- Slow addition of chloroacetyl chloride to the amine-containing benzoic acid derivative.

- Reaction monitoring by HPLC to ensure raw material conversion below 0.2%.

- Precipitation of the product by addition of ethyl acetate and cooling, followed by filtration.

Formation of Amino Substituent at Position 6

Selective introduction of the amino group at position 6 can be achieved by starting with appropriately substituted diamines or by reduction of nitro groups at the 6-position on benzimidazole precursors. For example, reduction of 4-butyramido-3-methyl-5-nitro methyl benzoate under sodium dithionite in aqueous media at elevated temperatures (70-100 °C) yields amino-substituted benzimidazole derivatives.

Esterification to Ethyl Ester

The carboxylic acid group at position 5 is converted to the ethyl ester via esterification methods:

- Direct one-step esterification using ethanol under acidic conditions or

- Activation of the carboxylic acid followed by reaction with ethanol.

Alternatively, methyl esters can be hydrolyzed and then re-esterified to ethyl esters. For example, methyl 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylate can be treated with sodium hydroxide in methanol/THF mixture under reflux for 12 hours, followed by acidification and extraction to yield the free acid, which can then be esterified to the ethyl ester.

One-Pot Amidation and Cyclization Using HBTU

A modern and efficient method involves the use of HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling reagent to promote amidation and subsequent cyclization in a one-pot process. This method proceeds as follows:

- Initial amide bond formation between carboxylic acid and amino components at room temperature within 4 hours.

- Followed by HBTU-promoted cyclization under reflux conditions for less than 3 hours to form the benzimidazole ring.

- This method yields high purity products with isolated yields up to 96% and avoids harsh acidic conditions.

Purification and Isolation

After synthesis, the reaction mixtures are typically worked up by:

- Extraction with organic solvents such as ethyl acetate.

- Washing with brine and drying over sodium sulfate.

- Concentration under reduced pressure.

- Purification by silica gel column chromatography using ethyl acetate/hexane mixtures or crystallization from suitable solvents.

- Drying under vacuum at moderate temperatures (45-50 °C) to obtain the pure ethyl ester benzimidazole derivative.

Reaction Conditions and Yields Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization to benzimidazole | 3-amino-4-methylamino benzoic acid + chloroacetyl chloride | N,N-dimethylformamide | 50 °C | 2 hours | ~70-90 | HPLC monitoring; precipitation with ethyl acetate |

| Amino group introduction | Reduction of nitro group with sodium dithionite | Water, methanol | 70-100 °C | Several hours | 80-95 | Gradual addition of sodium dithionite |

| Esterification | Hydrolysis with NaOH, then esterification with ethanol | Methanol/THF, ethanol | Reflux (12 hr hydrolysis) | Variable | 60-80 | Acidification and extraction post-hydrolysis |

| One-pot amidation & cyclization | HBTU, triethylamine, reflux after initial amide formation | Toluene or DMF | RT (4 hr), reflux (3 hr) | 7 hours total | Up to 96 | Mild, acid-free, high efficiency |

In-Depth Research Findings

- The HBTU-promoted one-pot method provides a streamlined synthesis with fewer purification steps and excellent yields compared to traditional multi-step processes.

- Cyclization reactions are sensitive to solvent choice and temperature; polar aprotic solvents like DMF favor efficient cyclization.

- Reduction of nitro groups to amino groups using sodium dithionite is effective and scalable, providing high purity intermediates for further functionalization.

- Esterification via hydrolysis and re-esterification allows flexibility in obtaining different ester derivatives, important for tuning biological activity.

化学反应分析

1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used.

科学研究应用

1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester involves its interaction with various molecular targets:

Enzyme Inhibition: It acts as an inhibitor of enzymes involved in critical biological pathways, such as tubulin polymerization in parasitic nematodes.

Molecular Targets: The compound targets enzymes and proteins, disrupting their normal function and leading to therapeutic effects.

Pathways Involved: It affects pathways related to cell division, microbial growth, and metabolic processes.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, ester groups (methyl vs. ethyl), and additional functional groups. Below is a comparative analysis based on available

Table 1: Structural Comparison of Benzimidazole Derivatives

Key Observations:

Amino Group Position: The 2-amino derivative (CAS 76391-97-4) is a known intermediate in drug synthesis, while the 6-amino analog’s biological activity remains underexplored .

Carboxylic Acid vs. Ester : Free carboxylic acids (e.g., 1H-benzimidazole-5-carboxylic acid, CAS 15788-16-6) have higher melting points (>300°C) compared to esters, which are typically liquids or low-melting solids .

生物活性

1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzimidazole ring substituted with a carboxylic acid and an amino group. The ethyl ester form enhances its solubility and bioavailability. Various synthetic routes have been explored to obtain this compound, often involving the use of carbodiimide coupling agents for efficient esterification processes .

Table 1: Summary of Synthetic Methods for 1H-Benzimidazole-5-carboxylic Acid Derivatives

| Methodology | Description | Yield (%) |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid synthesis with high efficiency | 85-95 |

| Conventional Heating | Traditional reflux methods with longer reaction times | 60-75 |

| One-Pot Synthesis | Sequential reactions in a single vessel | 70-90 |

Anticancer Properties

Research indicates that derivatives of benzimidazole, including 1H-benzimidazole-5-carboxylic acid, exhibit significant anticancer activity. For instance, certain derivatives have been shown to induce apoptosis in leukemic cells, with IC50 values as low as 3 µM . The mechanism involves cell cycle arrest at the S/G2 phase and downregulation of cyclins and CDKs, which are crucial for cell proliferation.

Case Study: Antileukemic Activity

A study evaluated the cytotoxic effects of a methyl-substituted derivative on various leukemic cell lines. The findings revealed that this compound not only induced apoptosis but also increased DNA strand breaks, indicating its potential as an effective chemotherapeutic agent .

Antimicrobial Activity

Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial properties. The ethyl ester form has been particularly noted for its activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ciprofloxacin and ampicillin .

Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Klebsiella pneumoniae | 15 µg/mL |

Other Biological Activities

1H-benzimidazole derivatives have also been investigated for their potential as anti-inflammatory agents and neuraminidase inhibitors. For example, one study found that certain compounds exhibited moderate inhibitory activity against neuraminidase enzymes, suggesting their utility in treating viral infections .

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with various biological targets:

- Microtubule Inhibition : Many benzimidazoles disrupt microtubule formation, which is crucial for cell division.

- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Apoptotic Pathways : Activation of caspases and modulation of apoptotic proteins are common mechanisms through which these compounds exert their effects.

常见问题

Q. What are the standard synthetic routes for preparing 1H-benzimidazole-5-carboxylic acid,6-amino-,ethyl ester, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via a multi-step process:

Core formation : React 3,4-diaminobenzoic acid with formic acid in 4N HCl to yield 1H-benzimidazole-5-carboxylic acid .

Esterification : Treat the carboxylic acid with ethanol and concentrated H₂SO₄ under reflux (24 hours), followed by neutralization and extraction with ethyl acetate. This step achieves ~64% yield .

Amination : Introduce the amino group via hydrazine hydrate or substituted benzaldehydes, depending on the target derivative .

Optimization Tips :

Q. What spectroscopic methods are most reliable for characterizing this compound, and what key spectral markers should researchers look for?

Methodological Answer:

- ¹H-NMR : Key signals include a triplet at δ 1.34 ppm (ester -CH₃), a quartet at δ 4.32 ppm (ester -CH₂), and aromatic protons between δ 7.6–8.4 ppm . The NH proton of the benzimidazole ring appears as a broad singlet near δ 12.8 ppm .

- 13C-NMR : The ester carbonyl resonates at ~165–170 ppm, while the benzimidazole carbons appear between 110–150 ppm .

- Mass Spectrometry : Look for the molecular ion peak ([M+H]⁺) at m/z 222.1 (calculated for C₁₀H₁₁N₃O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

Methodological Answer: Contradictions may arise from:

- Reaction conditions : Differences in reflux time (e.g., 24 hours vs. shorter durations) or solvent purity .

- Analytical techniques : Ensure consistent NMR calibration (e.g., 500 MHz DMSO-d₆) and solvent selection .

Resolution Strategies : - Reproduce experiments using identical conditions (e.g., H₂SO₄ concentration, temperature) .

- Validate spectral data against reference compounds (e.g., CAS 15788-16-6 for the carboxylic acid precursor) .

- Cross-check with computational models (e.g., DFT calculations for NMR chemical shifts) .

Q. What strategies are effective in designing transition metal complexes with this compound to enhance biological activity?

Methodological Answer:

- Ligand Design : The carboxylic acid/ester and amino groups act as chelation sites. For example, Zn(II) and Cd(II) complexes show enhanced antitumor activity by intercalating DNA or inhibiting topoisomerase II .

- Synthesis : React the hydrazide derivative (precursor to the ester) with metal salts (e.g., AgClO₄) under controlled pH to form stable complexes .

- Evaluation : Use X-ray crystallography (e.g., P1 space group) to confirm coordination geometry and UV-Vis spectroscopy to assess photophysical properties .

Q. How does structural modification of the ester group influence pharmacological activity, and what computational methods support SAR studies?

Methodological Answer:

- Ester Modifications : Replacing ethyl with methyl or benzyl esters alters lipophilicity, impacting bioavailability. For example, methyl esters of related benzimidazoles exhibit higher anti-HCV activity .

- SAR Analysis :

- Experimental Validation : Synthesize derivatives (e.g., 7-fluoro-6-[(2-methylphenyl)amino]-methyl ester) and test against cancer cell lines (e.g., HepG2) .

Q. What advanced techniques are used to analyze the compound’s crystal structure and photophysical properties?

Methodological Answer:

- X-ray Diffraction : Single-crystal analysis (e.g., Bruker D8 Venture) confirms bond lengths (mean C–C = 0.006 Å) and coordination geometry (e.g., octahedral Cd(II) complexes) .

- Luminescence Studies : Measure emission spectra in solid state (e.g., λₑₘ = 450 nm for Cd(II) complexes) to assess potential as optical materials .

- Thermogravimetric Analysis (TGA) : Determine thermal stability of coordination polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。